molecular formula C9H10N4O2 B7740755 3-(furan-2-ylmethylamino)-6-methyl-2H-1,2,4-triazin-5-one

3-(furan-2-ylmethylamino)-6-methyl-2H-1,2,4-triazin-5-one

Cat. No.: B7740755
M. Wt: 206.20 g/mol
InChI Key: NLJMIZHKNZJCEC-UHFFFAOYSA-N
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Description

3-(furan-2-ylmethylamino)-6-methyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that features a furan ring and a triazine ring

Properties

IUPAC Name

3-(furan-2-ylmethylamino)-6-methyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-6-8(14)11-9(13-12-6)10-5-7-3-2-4-15-7/h2-4H,5H2,1H3,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJMIZHKNZJCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethylamino)-6-methyl-2H-1,2,4-triazin-5-one typically involves the reaction of furan-2-carbaldehyde with 6-methyl-1,2,4-triazin-5-one in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-ylmethylamino)-6-methyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(furan-2-ylmethylamino)-6-methyl-2H-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethylamino)-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of the compound.

    6-methyl-1,2,4-triazin-5-one: Another precursor used in the synthesis.

    Furan-2-carboxylic acid: An oxidation product of the furan ring.

Uniqueness

3-(furan-2-ylmethylamino)-6-methyl-2H-1,2,4-triazin-5-one is unique due to its combination of a furan ring and a triazine ring, which imparts specific chemical and biological properties not found in other similar compounds .

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